molecular formula C14H26 B1345464 1-Tetradecyne CAS No. 765-10-6

1-Tetradecyne

Cat. No. B1345464
CAS RN: 765-10-6
M. Wt: 194.36 g/mol
InChI Key: DZEFNRWGWQDGTR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-Tetradecyne consists of a chain of 14 carbon atoms with a triple bond between the last two carbon atoms . The molecular formula is C14H26, and the molecular weight is 194.36 g/mol .


Chemical Reactions Analysis

1-Tetradecyne participates in typical alkyne reactions. These include addition reactions such as halogenation, hydrogenation, hydrohalogenation, hydration, oxidative cleavage, and nitrile formation. It can also undergo polymerization and substitution reactions, which are useful in chemical synthesis .


Physical And Chemical Properties Analysis

1-Tetradecyne has a density of 0.8±0.1 g/cm3 . Its boiling point is 251.7±3.0 °C at 760 mmHg . The enthalpy of vaporization is 46.9±0.8 kJ/mol . The flash point is 105.1±1.4 °C . The index of refraction is 1.445 . The molar refractivity is 64.7±0.3 cm3 . It has 0 H bond acceptors, 0 H bond donors, and 11 freely rotating bonds .

Scientific Research Applications

Halogenation

1-Tetradecyne is used in halogenation reactions, which are typical in alkyne reactions . Halogenation is the process of adding halogens to a molecule. In the case of 1-Tetradecyne, it can react with halogens to form halogenated compounds, which have various applications in the field of organic synthesis.

Hydrogenation

1-Tetradecyne can undergo hydrogenation, a chemical reaction that adds hydrogen (H2) to a molecule . This process is commonly used in the food industry to convert unsaturated fats into saturated fats, and in the chemical industry to convert alkenes and alkynes into alkanes.

Hydrohalogenation

Hydrohalogenation is another application of 1-Tetradecyne . In this reaction, a hydrogen halide (HX) is added across the triple bond of the alkyne to form a haloalkene. This reaction is useful in the synthesis of various organic compounds.

Hydration

1-Tetradecyne can also be used in hydration reactions . In this process, water is added to the alkyne to form an alcohol. This reaction is commonly used in the production of industrial chemicals and pharmaceuticals.

Oxidative Cleavage

Oxidative cleavage is another application of 1-Tetradecyne . In this reaction, the alkyne is cleaved by an oxidizing agent to form two carbonyl compounds. This reaction is useful in the synthesis of various organic compounds.

Nitrile Formation

1-Tetradecyne can be used in the formation of nitriles . In this reaction, a cyanide ion (CN-) is added across the triple bond of the alkyne to form a nitrile. Nitriles are important in the synthesis of many organic compounds, including pharmaceuticals and dyes.

Acidity of Terminal Alkynes

1-Tetradecyne, being a terminal alkyne, exhibits acidity . The hydrogen atom of the terminal alkyne can be removed by a strong base to form an acetylide ion, which can then react with various electrophiles. This property is exploited in many synthetic reactions.

Polymerisation and Substitution Reactions

Lastly, 1-Tetradecyne can undergo polymerisation and substitution reactions . These reactions are useful in the synthesis of polymers and in the modification of existing molecules to create new compounds with desired properties.

Safety And Hazards

1-Tetradecyne should be handled with personal protective equipment/face protection. Adequate ventilation should be ensured during handling. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided .

properties

IUPAC Name

tetradec-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h1H,4-14H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEFNRWGWQDGTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061096
Record name 1-Tetradecyne
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Molecular Weight

194.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tetradecyne

CAS RN

765-10-6
Record name 1-Tetradecyne
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Record name 1-Tetradecyne
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Record name 1-Tetradecyne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 1-tetradecyne be used to modify silicon surfaces for solar cell applications?

A1: Yes, research indicates that 1-tetradecyne can form monolayers on silicon surfaces through hydrosilylation, effectively passivating the surface and enhancing solar cell performance []. This passivation, likely achieved by removing dangling bonds, resulted in a notable increase in efficiency for both n+/p and p+/n junctions in silicon micropillar-based solar cells with radial junctions [].

Q2: How does the chain length of alkyne ligands affect the electronic properties of ruthenium nanoparticles?

A2: Studies have shown that the length of alkyne ligands, such as 1-tetradecyne, can significantly impact the electronic conductivity of ruthenium nanoparticles []. Nanoparticles stabilized with longer alkyne ligands (including 1-tetradecyne) exhibited a higher coupling coefficient (β) compared to those with shorter chains []. This suggests that longer alkyl chains contribute to more efficient interparticle charge transfer, likely due to the interplay between the conjugated metal-ligand interfacial bonding and the saturated aliphatic backbones of the ligands [].

Q3: Can 1-tetradecyne be used as a building block in organic synthesis?

A3: Absolutely. 1-Tetradecyne serves as a valuable starting material in organic synthesis. For example, it was key in the total synthesis of 6-nonadecynoic acid, a naturally occurring acetylenic fatty acid with antifungal properties []. Additionally, 1-tetradecyne has been used in the synthesis of D-ribo-phytosphingosine, a sphingolipid with important biological functions [].

Q4: Is it possible to control the location of functional groups on silicon nanowires using 1-tetradecyne?

A4: Research suggests that 1-tetradecyne can be employed in a maskless, spatioselective functionalization process for silicon nanowires []. When combined with metal-assisted chemical etching (MACE), the presence of a 1-tetradecyne monolayer on specific segments of the nanowires influenced the etching rate, allowing for controlled elongation and the creation of spatially defined functional regions [].

Q5: Can you characterize the structure of 1-Tetradecyne?

A5: 1-Tetradecyne is a linear alkyne with the molecular formula C14H26 and a molecular weight of 194.36 g/mol. While the provided research excerpts do not detail specific spectroscopic data, one can expect characteristic peaks in techniques like 1H NMR and 13C NMR corresponding to the terminal alkyne and the alkyl chain. Additionally, Infrared (IR) spectroscopy would reveal a characteristic band for the C≡C stretching vibration.

Q6: What is known about the oligomerization of 1-tetradecyne?

A6: 1-Tetradecyne, along with other terminal alkynes, can undergo oligomerization in the presence of specific catalyst systems like Mo(CO)6/MeCN []. The resulting oligomers exhibit different geometric structures that can be analyzed using high field carbon-13 NMR []. This information is relevant for understanding the potential applications of 1-tetradecyne-based oligomers.

Q7: Can 1-tetradecyne be used to synthesize more complex alcohols?

A7: Yes, 1-tetradecyne can be utilized in the synthesis of specific alkynols, such as 7-tetradecyn-1-ol, through reactions involving boracyclanes []. This methodology highlights the versatility of 1-tetradecyne as a building block in organic synthesis for creating valuable intermediates.

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